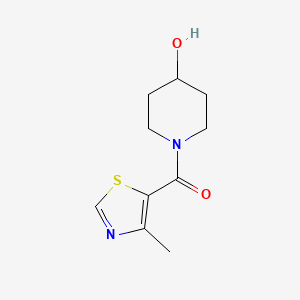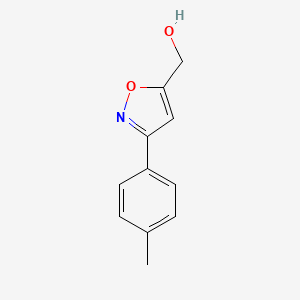
(3-p-Tolyl-isoxazol-5-yl)-methanol
Übersicht
Beschreibung
The compound “(3-P-Tolyl-isoxazol-5-YL)-methanol” seems to be a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Isoxazole derivatives have been studied for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing isoxazole derivatives. For instance, a bromo-lactamization mediated neighboring group participation approach has been utilized on various isoxazole-amides to construct an array of spiro-isoxazoline-lactams .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve an isoxazole ring attached to a phenyl group (p-Tolyl) at the 3-position and a methanol group at the 5-position .Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. For example, bromo-lactamization of isoxazole via neighboring group participation has been reported .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Isoxazolderivate, einschließlich Verbindungen wie (3-p-Tolyl-isoxazol-5-yl)-methanol, sind für ihre pharmakologischen Eigenschaften bekannt. Sie können aufgrund ihrer geringen Zytotoxizität und potenziellen biologischen Anwendungen bei der Synthese von Antikrebsmitteln eingesetzt werden .
Organische Synthese
Das Vorhandensein einer Boronsäurefunktionalität in verwandten Verbindungen lässt vermuten, dass This compound für Suzuki-Miyaura-Kreuzkupplungsreaktionen nützlich sein könnte, die für die Herstellung komplexer organischer Moleküle entscheidend sind .
Materialwissenschaften
Aufgrund seiner einzigartigen Struktur und Reaktivität könnte diese Verbindung Anwendungen in den Materialwissenschaften haben, möglicherweise bei der Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (3-P-Tolyl-isoxazol-5-YL)-methanol, also known as SS-208, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound interacts with HDAC6 by binding to the active site of the enzyme . This interaction inhibits the deacetylation activity of HDAC6, leading to an increase in the acetylation of histones . The increased acetylation changes the structure of the chromatin, making it more relaxed and accessible for transcription .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects various biochemical pathways. One of the key pathways is the regulation of gene expression . By inhibiting HDAC6, this compound increases the acetylation of histones, which leads to a more relaxed chromatin structure. This change allows transcription factors to access the DNA more easily, leading to increased gene expression .
Pharmacokinetics
The compound’s ability to inhibit hdac6 suggests that it can effectively reach its target within cells
Result of Action
The inhibition of HDAC6 by this compound leads to increased acetylation of histones, resulting in changes in gene expression . This can have various molecular and cellular effects, depending on the specific genes that are upregulated or downregulated. For example, in the context of cancer, the upregulation of tumor suppressor genes or the downregulation of oncogenes could potentially inhibit tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules, such as proteins or lipids, can potentially interact with this compound and affect its ability to bind to HDAC6
Eigenschaften
IUPAC Name |
[3-(4-methylphenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13)14-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYMINBXMIEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284297 | |
| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206055-87-0 | |
| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-5-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





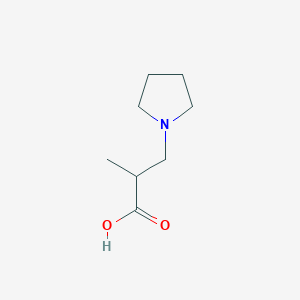
![3-[(2-Ethoxyethoxy)methyl]-2-methylaniline](/img/structure/B1461268.png)

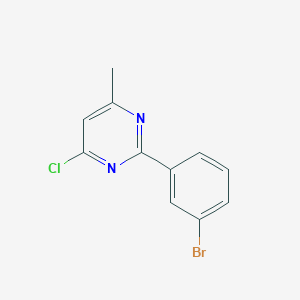

![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)

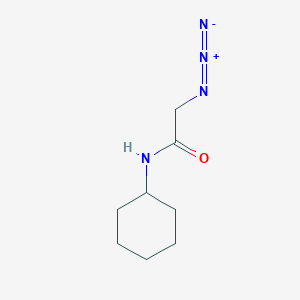

![3-{[(4-Fluorophenyl)methyl]amino}butanoic acid](/img/structure/B1461283.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B1461284.png)
